7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(2-Chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound featuring a purine-2,6-dione core with three key substitutions:
- Position 7: A 2-chlorobenzyl group (C₇H₆Cl), providing steric bulk and electron-withdrawing effects due to the ortho-chloro substituent.
- Position 3: A methyl group (CH₃), stabilizing the tautomeric form of the purine ring.
This compound’s structure aligns with derivatives designed for modulating ion channels (e.g., TRPC5) or enzyme targets, as seen in analogous purine-2,6-diones .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11(2)8-9-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-6-4-5-7-13(12)19/h4-7,11H,8-10H2,1-3H3,(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONITDQXPDSLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound includes a purine core with specific substituents that may influence its biological activity. The presence of a chlorobenzyl group and an isopentylsulfanyl moiety are significant as they can enhance lipophilicity and receptor interactions.
Pharmacological Effects
Research indicates that derivatives of purine compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that purine derivatives can inhibit bacterial growth and possess antifungal properties.
- Antitumor Activity : Certain purine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with nucleic acid synthesis.
- CNS Activity : Compounds similar to this purine derivative may exhibit psychoactive effects, potentially acting as stimulants or anxiolytics.
Case Studies
- Acute Toxicity Studies : A study conducted on various 3,7-dihydro-1H-purine derivatives indicated that the LD50 values ranged from 536 to 1403 mg/kg in white rats. The compound was classified as low-toxic (Class IV) based on its LD50 value, suggesting it may be safe for further pharmacological exploration .
- Structure-Activity Relationship (SAR) : The incorporation of different substituents at the 8-position has been shown to significantly affect the toxicity and efficacy of these compounds. For instance, the addition of aromatic groups generally increases toxicity levels .
Table 1: Acute Toxicity Data for Purine Derivatives
| Compound Number | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 1 | 953 | IV |
| 2 | 536 | IV |
| 3 | 752 | IV |
| ... | ... | ... |
| 20 | 1035 | IV |
This table summarizes findings from acute toxicity studies that highlight the safety profile of various derivatives, including those structurally related to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the purine-2,6-dione scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Key Trends
Substituent Length and Lipophilicity :
- Longer 8-sulfanyl chains (e.g., decyl in ) increase logP, enhancing membrane permeability but reducing aqueous solubility. The target’s isopentyl group balances these properties.
- Isobutyl vs. isopentyl at position 8 alters binding pocket interactions in ion channels .
Biological Activity: HC608’s TRPC5 inhibition highlights the importance of 7-aryl and 8-heteroatom substituents. The target’s isopentylsulfanyl may mimic HC608’s phenoxy group in hydrophobic interactions . Compounds with polar 8-substituents (e.g., hydroxypropylsulfanyl in ) show improved solubility but reduced CNS penetration.
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | 7-(2-Cl-Bz)-8-(iBuS) | HC608 |
|---|---|---|---|
| Molecular Weight | ~392.9 g/mol | 392.9 g/mol | 487.9 g/mol |
| Calculated logP (XLogP3) | ~4.5 | 4.1 | 3.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 6 |
| Rotatable Bonds | 7 | 6 | 9 |
Preparation Methods
N7 Alkylation with 2-Chlorobenzyl Groups
The N7 position is selectively alkylated using 2-chlorobenzyl bromide under basic conditions. A mixture of 3-methylxanthine (1.0 equiv), 2-chlorobenzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields 7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The reaction proceeds via an SN2 mechanism, with regioselectivity driven by the greater nucleophilicity of the N7 nitrogen compared to N9 in polar aprotic solvents.
Key Parameters:
N8 Thiolation with Isopentylsulfanyl Moieties
Introducing the isopentylsulfanyl group at N8 requires careful optimization to avoid over-substitution. Two primary methods dominate:
Direct Thiol Displacement
8-Bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione reacts with isopentyl mercaptan (3.0 equiv) in the presence of triethylamine (TEA) as a base. The reaction is conducted in tetrahydrofuran (THF) at 50°C for 6 hours, achieving 58–63% yield.
Michael Addition-Mediated Thiolation
An alternative approach employs a Michael acceptor strategy. 7-(2-Chlorobenzyl)-3-methyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione undergoes thiol-ene click chemistry with isopentyl mercaptan under UV light (365 nm) in dichloromethane (DCM), yielding 85–90% product. This method offers superior regioselectivity but requires pre-functionalization of the purine core with a vinyl group.
Comparative Analysis of Thiolation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
